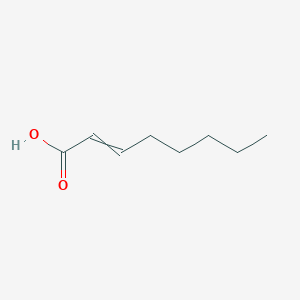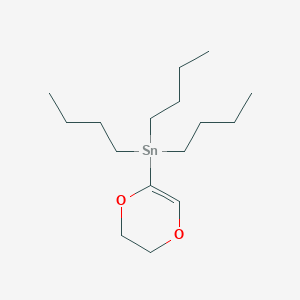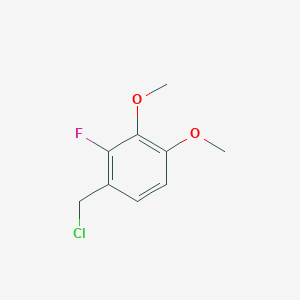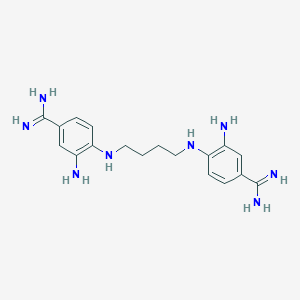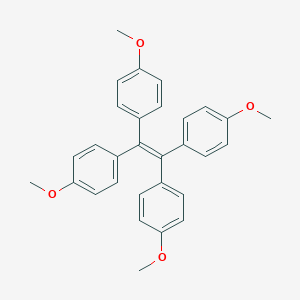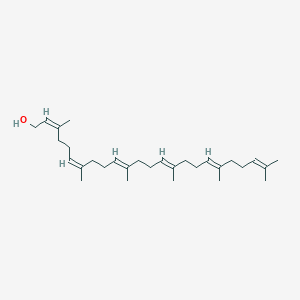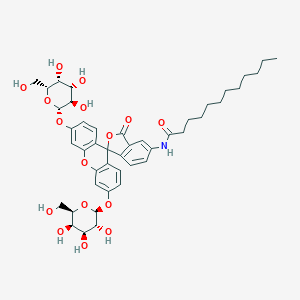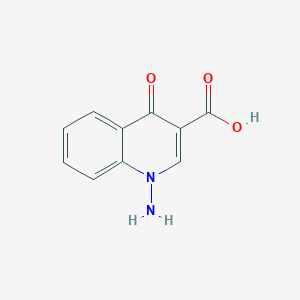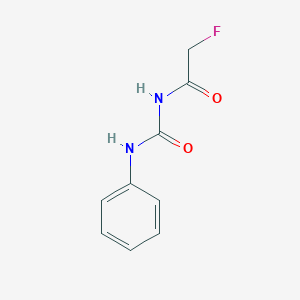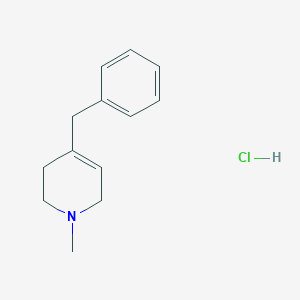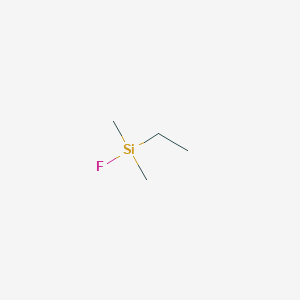
Silane, ethylfluorodimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ethylfluorodimethyl-, also known as Ethylfluorodimethylsilane, is a chemical compound with the molecular formula C4H11FSi. It is widely used in scientific research due to its unique properties and applications. In
Wirkmechanismus
The mechanism of action of Silane, ethylfluorodimethyl-, is not fully understood. However, it is believed to work by reacting with other compounds to form stable, silicon-containing products. This reaction can occur through a variety of pathways, depending on the specific compounds involved.
Biochemische Und Physiologische Effekte
Silane, ethylfluorodimethyl-, has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-reactive, making it a safe choice for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Silane, ethylfluorodimethyl-, is its versatility. It can be used in a wide range of applications, from organic synthesis to polymer production. It is also relatively easy to handle and store, making it a convenient choice for lab experiments.
However, there are also limitations to its use. Silane, ethylfluorodimethyl-, can be expensive and difficult to obtain in large quantities. It is also highly reactive, which can make it challenging to work with in certain situations.
Zukünftige Richtungen
There are many potential future directions for research involving Silane, ethylfluorodimethyl-. One possible area of study is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in nanotechnology and other emerging fields.
Conclusion:
Silane, ethylfluorodimethyl-, is a valuable compound with many applications in scientific research. Its unique properties and versatility make it a popular choice for use in a wide range of applications, from organic synthesis to polymer production. As research in this field continues to evolve, there is great potential for new discoveries and innovations in the use of this compound.
Synthesemethoden
The most common method for synthesizing Silane, ethylfluorodimethyl-, is through the reaction of ethylmagnesium bromide with fluorodimethylchlorosilane. The reaction produces the desired compound, which can be purified through distillation or other methods.
Wissenschaftliche Forschungsanwendungen
Silane, ethylfluorodimethyl-, has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of silicon-containing compounds. It can also be used as a protective coating for metals and other materials, as well as a coupling agent in the production of polymers.
Eigenschaften
CAS-Nummer |
10132-71-5 |
|---|---|
Produktname |
Silane, ethylfluorodimethyl- |
Molekularformel |
C4H11FSi |
Molekulargewicht |
106.21 g/mol |
IUPAC-Name |
ethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C4H11FSi/c1-4-6(2,3)5/h4H2,1-3H3 |
InChI-Schlüssel |
FEVSKBNHAFDREP-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(C)F |
Kanonische SMILES |
CC[Si](C)(C)F |
Synonyme |
Ethylfluorodimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
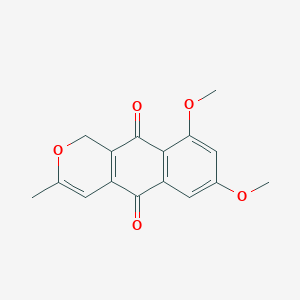
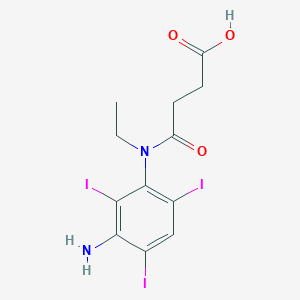
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
